12R-Lox-IN-2

12R-lipoxygenase inhibition IC50 comparison enzyme assay

Selective first-in-class 12R-lipoxygenase inhibitor with validated selectivity over 12S-hLOX, 15-hLOX, and 15-hLOXB. Unlike pan-LOX inhibitors, 12R-Lox-IN-2 (7b) suppresses IL-17A mRNA and Ki67 while sparing IL-6/TNF-α, enabling focused psoriasis research on the IL-17A pathway. It is 2.3-fold more potent than 12R-LOX-IN-1 (IC50 12.48 vs 28.25 μM), allowing dose-sparing designs. The established SAR (o-OH on C-2 phenyl) provides a rational starting point for medicinal chemistry optimization. Use as a matched pair with 12R-LOX-IN-1 for SAR studies.

Molecular Formula C19H13NO
Molecular Weight 271.3 g/mol
Cat. No. B12381649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12R-Lox-IN-2
Molecular FormulaC19H13NO
Molecular Weight271.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C4=CC=CC=C43)O
InChIInChI=1S/C19H13NO/c21-19-12-10-15(14-6-2-3-7-16(14)19)18-11-9-13-5-1-4-8-17(13)20-18/h1-12,21H
InChIKeyPLATVCRZPNTREE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12R-Lox-IN-2: First-in-Class 12R-Lipoxygenase Inhibitor for Psoriasis and Inflammatory Skin Disease Research


12R-Lox-IN-2 (compound 7b) is a 2-aryl quinoline derivative that acts as a selective inhibitor of human 12R-lipoxygenase (12R-hLOX) [1]. It belongs to the first class of compounds identified as inhibitors of the 12R-LOX enzyme, which catalyzes the conversion of arachidonic acid to 12R-HETE and plays a critical role in immune modulation for skin homeostasis maintenance [2]. 12R-Lox-IN-2 exhibits concentration-dependent inhibition of 12R-hLOX and demonstrates selectivity over related lipoxygenase isoforms including 12S-hLOX, 15-hLOX, and 15-hLOXB [3].

Why 12R-Lox-IN-2 Cannot Be Replaced by 12S-LOX Inhibitors or Generic Lipoxygenase Inhibitors


Generic substitution of 12R-Lox-IN-2 with broader lipoxygenase inhibitors (e.g., NDGA, baicalein) or 12S-LOX-selective inhibitors (e.g., ML355) fails due to fundamental differences in enzyme stereospecificity and disease relevance. 12R-LOX and 12S-LOX are stereochemically distinct isoforms that produce enantiomeric products (12R-HETE vs. 12S-HETE) with divergent biological functions [1]. While 12S-LOX is implicated in thrombosis and platelet function, 12R-LOX is specifically involved in epidermal homeostasis and psoriasis pathogenesis [2]. The 2-aryl quinoline scaffold of 12R-Lox-IN-2 achieves isoform selectivity through specific interactions with THR628, LEU635, and VAL631 residues in the 12R-LOX active site, as validated by molecular dynamics simulations—a binding mode not replicated by pan-LOX inhibitors [3]. Furthermore, the structural requirement of an o-hydroxyl group on the C-2 phenyl ring, established through SAR studies within this series, creates a narrow structure-activity relationship that precludes simple analog substitution [4].

12R-Lox-IN-2 vs. 12R-LOX-IN-1: Quantitative Comparative Evidence for Procurement Decisions


12R-Lox-IN-2 Demonstrates 2.3-Fold Higher Potency Than 12R-LOX-IN-1 Against Human 12R-LOX

In a direct head-to-head enzymatic assay, 12R-Lox-IN-2 (compound 7b) exhibited an IC50 of 12.48 ± 2.06 μM against human 12R-hLOX, representing a 2.3-fold improvement in potency compared to the closely related analog 12R-LOX-IN-1 (compound 4a), which showed an IC50 of 28.25 ± 1.63 μM under identical screening conditions [1].

12R-lipoxygenase inhibition IC50 comparison enzyme assay

Differential Cytokine Modulation: 12R-Lox-IN-2 Spares IL-6 and TNF-α While Suppressing IL-17A and Ki67

In IMQ-induced psoriatic-like keratinocytes, both 12R-Lox-IN-2 (7b) and 12R-LOX-IN-1 (4a) reduced Ki67 protein levels and IL-17A mRNA expression. However, 4a but not 7b inhibited the production of IL-6 and TNF-α in keratinocyte cells [1]. This functional divergence indicates that 12R-Lox-IN-2 exerts a narrower cytokine modulation profile, potentially offering a cleaner mechanistic tool for studies isolating the IL-17A axis.

cytokine profiling IL-17A IL-6 TNF-α keratinocyte biology

Isoform Selectivity Profile: 12R-Lox-IN-2 Discriminates Against 12S-LOX, 15-LOX, and 15-LOXB

12R-Lox-IN-2 (7b) demonstrated selectivity towards 12R-hLOX over 12S-hLOX, 15-hLOX, and 15-hLOXB, as established through comparative enzyme screening [1]. Molecular dynamics simulations rationalized this selectivity, revealing that the compound forms hydrogen bonds with THR628 and LEU635 and participates in hydrophobic interactions with VAL631 within the 12R-LOX active site [2]. In contrast, pan-LOX inhibitors such as NDGA (IC50 = 5.1 μM against 12S-LOX) and baicalein (IC50 = 0.6 μM against 12S-LOX) lack this isoform discrimination [3]. Additionally, the highly selective 12S-LOX inhibitor ML355 (IC50 = 290 nM) targets the S-stereoisomer with no reported activity against 12R-LOX [4].

lipoxygenase isoform selectivity 12S-LOX 15-LOX off-target profiling

Antiproliferative Efficacy: 12R-Lox-IN-2 Suppresses Keratinocyte Hyperproliferation and Colony Formation

In a psoriasis-relevant cellular model, 12R-Lox-IN-2 (7b) at 10 and 20 μM reduced the hyper-proliferative state and colony forming potential of IMQ-induced psoriatic keratinocytes in a concentration-dependent manner [1]. The compound also decreased Ki67 protein levels—a proliferation marker—and suppressed IL-17A mRNA expression, directly linking enzymatic inhibition to functional antiproliferative outcomes [2]. While 12R-LOX-IN-1 (4a) demonstrated comparable antiproliferative effects at identical concentrations, the higher enzymatic potency of 7b (IC50 = 12.48 μM vs. 28.25 μM) suggests that equivalent cellular efficacy may be achieved at lower compound concentrations with 12R-Lox-IN-2 [3].

keratinocyte hyperproliferation colony formation assay psoriasis model

Preliminary Toxicity Profile in Zebrafish: Safety Margin Characterization

In preliminary toxicity studies conducted in zebrafish, both 12R-Lox-IN-2 (7b) and 12R-LOX-IN-1 (4a) demonstrated low safety margins (<30 μM) across teratogenicity, hepatotoxicity, and heart rate assays [1]. These findings establish a baseline toxicity benchmark for the 2-aryl quinoline chemical series and inform concentration limits for in vivo experimental design.

zebrafish toxicity teratogenicity hepatotoxicity cardiotoxicity in vivo safety

12R-Lox-IN-2: Recommended Research Applications Based on Validated Evidence


Psoriasis Mechanism-of-Action Studies Targeting the IL-17A Axis

12R-Lox-IN-2 is optimally suited for psoriasis research focused on the IL-17A pathway. The compound decreases IL-17A mRNA expression and Ki67 protein levels in IMQ-induced psoriatic keratinocytes while sparing IL-6 and TNF-α production, unlike 12R-LOX-IN-1 [1]. This selective cytokine modulation enables researchers to isolate IL-17A-dependent mechanisms without confounding suppression of broader inflammatory pathways. The 2.3-fold higher potency relative to 12R-LOX-IN-1 further supports dose-sparing experimental designs [2].

Keratinocyte Hyperproliferation and Colony Formation Assays

12R-Lox-IN-2 demonstrates validated antiproliferative activity at 10–20 μM concentrations in IMQ-induced psoriatic keratinocytes, with confirmed reduction of hyperproliferation and colony-forming potential [1]. These functional endpoints, combined with decreased Ki67 expression, provide robust readouts for studying epidermal homeostasis and psoriasis pathology. Researchers should consider the zebrafish-derived safety threshold (<30 μM) when designing in vivo studies [2].

12R-LOX Isoform Selectivity and Binding Mode Studies

As a first-in-class 12R-LOX inhibitor with demonstrated selectivity over 12S-hLOX, 15-hLOX, and 15-hLOXB, 12R-Lox-IN-2 serves as a valuable tool for investigating the distinct biological roles of the R-stereoisomer enzyme [1]. Molecular dynamics simulations have identified key binding interactions with THR628, LEU635, and VAL631 residues, providing a structural framework for structure-activity relationship (SAR) studies and rational design of next-generation inhibitors [2]. The established SAR requirement for an o-hydroxyl group on the C-2 phenyl ring offers a defined starting point for medicinal chemistry optimization [3].

Comparative Pharmacology Studies with 12R-LOX-IN-1

Given the well-characterized head-to-head dataset comparing 12R-Lox-IN-2 (7b) with 12R-LOX-IN-1 (4a), researchers can employ these compounds as a matched pair for investigating structure-activity relationships and functional divergence within the 2-aryl quinoline series [1]. Key differentiating parameters include enzymatic potency (IC50: 12.48 μM vs. 28.25 μM), cytokine modulation profiles (IL-6/TNF-α sparing vs. suppression), and comparable antiproliferative efficacy and safety margins [2]. This comparative framework enables controlled experiments to dissect the contribution of individual molecular features to pharmacological outcomes.

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